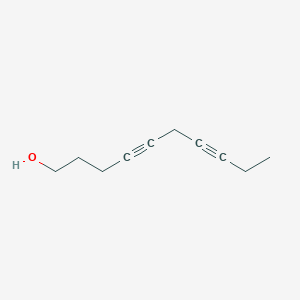

Deca-4,7-diyn-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14O |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

deca-4,7-diyn-1-ol |

InChI |

InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2,5,8-10H2,1H3 |

InChI Key |

YAABVBABUJHDBC-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CCC#CCCCO |

Origin of Product |

United States |

Synthetic Methodologies for Deca 4,7 Diyn 1 Ol and Its Analogues

Direct Synthetic Routes to Deca-4,7-diyn-1-ol

The synthesis of this compound, characterized by its C10 carbon chain with a primary alcohol and a "skipped" 1,4-diyne system, can be achieved through various direct routes. These methods often involve the strategic coupling of smaller, functionalized building blocks.

Multistep Convergent and Linear Syntheses

The construction of complex organic molecules like this compound can be approached through either linear or convergent strategies. wikipedia.org

Coupling Reactions in Diyne Formation

The formation of the diyne core is a critical step in the synthesis of this compound. Several coupling reactions are instrumental in forming carbon-carbon bonds between sp-hybridized carbon atoms.

Cadiot-Chodkiewicz Coupling: This reaction is a cornerstone for the synthesis of unsymmetrical 1,3-diynes, and its principles can be adapted for 1,4-diynes. It involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, typically catalyzed by a copper(I) salt in the presence of a base. alfa-chemistry.comrsc.org This method offers high selectivity for the desired unsymmetrical product, which is crucial for building specific diyne architectures. rsc.org While traditionally used for 1,3-diynes, modifications and related strategies can be employed for the synthesis of skipped diynes like the one in this compound.

Copper-Mediated Couplings of Propargylic Electrophiles: The synthesis of 1,4-diynes, also known as skipped diynes, is frequently achieved by the cross-coupling of copper acetylides with propargylic electrophiles (such as halides or sulfonates). acs.org This method directly constructs the C(sp)-C(sp3) bond characteristic of the 1,4-diyne motif. However, these reactions can sometimes be complicated by the formation of regioisomeric allene (B1206475) byproducts. acs.org Recent advancements have explored copper-free alternatives using alkynylalanes to circumvent the need for copper catalysts. acs.orgresearchgate.net Another approach involves the copper(I) bromide-catalyzed coupling of propargyl bromides with terminal alkynes. acs.org

Iron-Catalyzed Coupling: An alternative, efficient method for constructing 1,4-diynes involves the iron(III) chloride-catalyzed coupling of propargylic alcohols with alkynylsilanes. oup.com This provides a general and economical route to a variety of 1,4-diynes.

Below is a table summarizing key coupling reactions for diyne synthesis:

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Cadiot-Chodkiewicz | Terminal Alkyne + 1-Haloalkyne | Copper(I) salt, Base | Unsymmetrical 1,3-Diyne |

| Propargylic Coupling | Copper Acetylide + Propargylic Halide | Stoichiometric or Catalytic Copper(I) | 1,4-Diyne |

| Alkynylalane Coupling | Alkynylalane + Propargylic Electrophile | None (Copper-free) | 1,4-Diyne |

Stereoselective and Regioselective Synthesis Strategies

While this compound itself is achiral, the synthesis of its analogues or related polyunsaturated alcohols often requires precise control over stereochemistry and regiochemistry. rsc.orgoup.com

Stereoselectivity: In the context of alkyne chemistry, stereoselectivity often pertains to the geometry of double bonds that might be introduced via reduction of the triple bonds. For instance, the reduction of a diyne can lead to (Z,Z), (E,E), or (E,Z) dienes depending on the reagents and conditions used. Syntheses of related polyunsaturated alcohols have demonstrated the importance of stereoselective methods to control the configuration of newly formed stereocenters or double bonds. nih.govorganic-chemistry.orgrsc.org

Regioselectivity: Regioselectivity is crucial in ensuring the triple bonds are formed at the correct positions (C-4 and C-7). This is typically controlled by the choice of starting materials in a convergent synthesis. For example, in the coupling of an alkynyl fragment with a propargylic fragment, the structure of each fragment dictates the final positions of the triple bonds. rsc.org Catalyst-controlled regioselectivity is also a powerful tool in modern organic synthesis, where the catalyst directs the reaction to a specific site on the molecule. nih.govacs.orgacs.org For instance, copper-catalyzed protoborylation of 1,4-diynes has been shown to proceed with high regioselectivity. ustc.edu.cn

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a method used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. slideshare.net

Strategic Disconnections and Synthons

For this compound, the most logical disconnections are at the C-C bonds that form the 1,4-diyne system.

Disconnection 1 (C5-C6 bond): This disconnection breaks the bond between the two alkyne units, which is not a standard synthetic operation. A more strategic approach is to disconnect the bonds formed during the coupling reaction.

Disconnection 2 (C3-C4 and C6-C7 bonds): A more practical retrosynthetic approach involves disconnecting the bonds adjacent to the alkyne carbons that would be formed in a coupling reaction. For a 1,4-diyne, a key disconnection is at the C(sp3)-C(sp) bond, for example, between C-3 and C-4. This leads to two synthons: a nucleophilic propargyl anion equivalent and an electrophilic fragment containing a terminal alkyne.

A plausible retrosynthetic pathway is shown below:

Target Molecule: this compound

Disconnection (C6-C7 bond): This leads to two fragments:

Synthon A: A nucleophilic C3 fragment (propargyl anion equivalent). Its synthetic equivalent could be propargyl bromide.

Synthon B: A C7 fragment with a terminal alkyne and a hydroxyl group. Its synthetic equivalent is hept-4-yn-1-ol.

Further Disconnection of Hept-4-yn-1-ol (C3-C4 bond):

Synthon C: A nucleophilic C2 fragment (acetylide anion). Its synthetic equivalent is acetylene (B1199291) or a protected version.

Synthon D: A C5 electrophilic fragment with a hydroxyl group. A synthetic equivalent could be 1-bromo-3-(tetrahydro-2H-pyran-2-yloxy)propane.

This analysis suggests a convergent synthesis starting from simple precursors like acetylene, propargyl bromide, and a protected 3-bromopropanol.

The following table outlines the key synthons and their synthetic equivalents for this compound:

| Synthon | Charge | Synthetic Equivalent |

|---|---|---|

| ⁻CH₂C≡CH | Anion | BrCH₂C≡CH (Propargyl bromide) |

| ⁺CH₂(CH₂)₂OH | Cation | BrCH₂(CH₂)₂OH (3-Bromopropanol) |

| HC≡C⁻ | Anion | HC≡CH (Acetylene) |

| ⁻C≡C-CH₂CH₃ | Anion | HC≡C-CH₂CH₃ (1-Butyne) |

Functional Group Interconversions (FGIs) in Retrosynthesis

Functional group interconversions (FGIs) are crucial for manipulating functional groups to facilitate the desired bond-forming reactions or to introduce the final required functionality. organic-chemistry.orgsolubilityofthings.comimperial.ac.uk

Protection of the Alcohol: In many synthetic routes, the primary alcohol of this compound would need to be protected to prevent it from interfering with reactions at the alkyne sites, especially if organometallic reagents are used. thieme-connect.de Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or ethers like tetrahydropyranyl (THP) ether. The protecting group is then removed in the final step of the synthesis.

Protection of Terminal Alkynes: If a synthesis involves a terminal alkyne that should not react, it can be protected, often as a silylalkyne (e.g., using trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) groups). researchgate.net This is particularly relevant in syntheses of more complex analogues.

Introduction of the Hydroxyl Group: The hydroxyl group can be carried through the synthesis from a starting material like 3-bromopropanol, or it can be introduced from another functional group. For example, a corresponding carboxylic acid or ester could be reduced to the primary alcohol.

Halogenation: The conversion of an alcohol to a halide (e.g., using PBr₃ or SOCl₂) is a common FGI that transforms a poor leaving group (-OH) into a good one (-Br or -Cl), enabling nucleophilic substitution reactions essential for building the carbon skeleton.

Protecting Group Strategies for the Hydroxyl Functionality

The hydroxyl group is a versatile functional group, but its reactivity can interfere with synthetic steps targeting other parts of a molecule. Protecting groups are temporarily installed to mask the hydroxyl group, rendering it inert to specific reaction conditions. After the desired transformations are complete, the protecting group is removed to restore the original hydroxyl functionality. The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.

Common protecting groups for alcohols include ethers, esters, and silyl ethers. libretexts.orgwikipedia.org Each class offers a range of members with varying steric and electronic properties, allowing for fine-tuning of their stability.

Common Protecting Groups for Alcohols:

| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions |

| Acetyl | Ac | Acetic anhydride (B1165640), pyridine | Acid or base hydrolysis |

| Benzoyl | Bz | Benzoyl chloride, pyridine | Acid or base hydrolysis (more stable than Ac) |

| Benzyl | Bn | Benzyl bromide, base | Hydrogenolysis (e.g., H₂, Pd/C) |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF) or acid |

| Tetrahydropyranyl | THP | Dihydropyran, acid catalyst | Acidic hydrolysis |

| p-Methoxybenzyl | PMB | PMB-Cl, base | Oxidative cleavage (e.g., DDQ) or strong acid |

This table presents a selection of common protecting groups and should not be considered exhaustive.

In the context of synthesizing long-chain alkynols, the tetrahydropyranyl (THP) group is a frequently employed protecting group for the hydroxyl functionality. tandfonline.com For instance, in the synthesis of long-chain aldehydes, a THP ether can be coupled with a Grignard reagent to form a diynyloxy-THP intermediate. tandfonline.com The THP group is stable to the basic and organometallic conditions of the Grignard reaction and can be subsequently removed under acidic conditions. libretexts.orgtandfonline.com

Catalytic Approaches in Acetylenic Molecule Synthesis Relevant to this compound

The construction of the carbon skeleton of this compound, which features a 1,4-diyne system, relies on powerful cross-coupling reactions. These reactions are typically catalyzed by transition metals, most notably copper and palladium, which facilitate the formation of carbon-carbon bonds between alkyne fragments.

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions are fundamental in the synthesis of acetylenic compounds. The Glaser-Hay coupling and the Cadiot-Chodkiewicz coupling are classic examples of copper-mediated reactions for the synthesis of symmetrical and unsymmetrical diynes, respectively. organic-chemistry.orgresearchgate.net

Glaser-Hay Coupling: This reaction involves the oxidative homocoupling of terminal alkynes in the presence of a copper(I) salt, a base, and an oxidant (typically oxygen). organic-chemistry.org

Cadiot-Chodkiewicz Coupling: This method allows for the synthesis of unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base. researchgate.net

While effective, traditional copper-mediated couplings can sometimes be limited by the need for stoichiometric amounts of copper and potential side reactions, such as the formation of regioisomeric alkynylallenes. acs.org To address these limitations, modern variations often employ catalytic amounts of copper and may be used in conjunction with other metals. acs.org For instance, copper(I) iodide is frequently used as a co-catalyst in palladium-catalyzed Sonogashira couplings. mdpi.com

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are among the most versatile and powerful tools in modern organic synthesis for forming carbon-carbon bonds. The Sonogashira coupling, in particular, is widely used for the synthesis of enynes and diynes. mdpi.combohrium.com

The Sonogashira coupling involves the reaction of a terminal alkyne with a vinyl or aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.com This reaction is instrumental in constructing the conjugated systems found in many natural products and functional materials. mdpi.comvulcanchem.com

Typical Catalytic System for Sonogashira Coupling:

| Component | Example | Role |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for the cross-coupling cycle |

| Copper Co-catalyst | CuI | Activates the terminal alkyne |

| Base | Amine (e.g., Et₃N, i-Pr₂NH) | Neutralizes the hydrogen halide byproduct |

| Ligand | Phosphine (e.g., PPh₃) | Stabilizes the palladium catalyst |

Recent advancements in palladium catalysis have led to the development of highly selective and efficient methods for diyne synthesis. For example, the Negishi coupling, which utilizes organozinc reagents, offers a "pair-selective" synthesis of conjugated diynes, providing a superior alternative to the Cadiot-Chodkiewicz reaction by minimizing the formation of undesired symmetrical diynes. organic-chemistry.orgnih.gov This method involves the palladium-catalyzed cross-coupling of 1,3-diynylzinc compounds with organic halides. organic-chemistry.org

Precursor Utilization and Derivatization in this compound Synthesis

The synthesis of this compound starts from smaller, readily available precursors that are assembled through the aforementioned catalytic methods. The choice of precursors is guided by the desired final structure and the specific coupling reactions to be employed.

For a molecule like this compound, a plausible synthetic route could involve the coupling of two smaller alkyne-containing fragments. One fragment would contain the hydroxyl group (or a protected version of it), and the other would provide the remaining carbon chain.

For instance, the synthesis could start with a protected 4-pentyn-1-ol. The terminal alkyne of this precursor can be coupled with a suitable 1-halopentyne under Sonogashira or a related coupling condition. Subsequent deprotection of the hydroxyl group would yield the target molecule, this compound.

Derivatization of the final product or its precursors can lead to a variety of analogues. For example, the hydroxyl group of this compound can be oxidized to an aldehyde or a carboxylic acid. vulcanchem.com Furthermore, the triple bonds can be selectively reduced to double bonds using catalysts like Lindlar's catalyst, or fully saturated to single bonds via catalytic hydrogenation with palladium on carbon. vulcanchem.com These derivatizations are crucial for creating a library of related compounds for structure-activity relationship studies.

This compound itself is a known intermediate in the synthesis of (Z,Z)-4,7-decadienyl acetate (B1210297), which is the sex pheromone of the lesser date moth (Batrachedra amydraula). jaydevchemicals.com This highlights the practical application of these synthetic strategies in producing biologically active molecules.

Chemical Reactivity and Mechanistic Studies of Deca 4,7 Diyn 1 Ol

Reactions Involving Alkyne Moieties

The reactivity of the alkyne groups in Deca-4,7-diyn-1-ol is central to its synthetic utility. These triple bonds can undergo a variety of addition reactions, allowing for the introduction of new functional groups and the controlled formation of stereoisomers.

Hydrogenation and Reduction Strategies

The reduction of the alkyne groups in this compound can be controlled to yield either dienols or the fully saturated decan-1-ol. The choice of catalyst and reaction conditions is crucial in achieving the desired level of saturation and stereochemistry.

Partial hydrogenation of this compound to the corresponding dienol is a key transformation, yielding precursors for various applications, including the synthesis of insect pheromones. The goal is to add one equivalent of hydrogen across each triple bond without further reduction to the corresponding alkanes. This transformation can lead to different stereoisomers of deca-4,7-dien-1-ol, depending on the reaction conditions. For instance, the (4Z,7Z) stereoisomer is a known intermediate in the synthesis of the sex pheromone of the lesser date moth, Batrachedra amydraula.

To achieve the selective partial hydrogenation of the alkyne moieties to cis-alkenes, modified catalysts are employed. The Lindlar catalyst, typically composed of palladium deposited on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline, is a classic example. nih.gov The "poisoning" of the palladium catalyst deactivates it sufficiently to prevent the over-reduction of the newly formed double bonds. nih.gov

The hydrogenation of an alkyne using a Lindlar catalyst occurs with syn-addition of hydrogen atoms to the triple bond, resulting in the formation of a cis-alkene. In the case of this compound, this stereospecificity would lead to the formation of (4Z,7Z)-deca-4,7-dien-1-ol. The quinoline in the catalyst mixture also plays a role in preventing oligomerization by isolating the adsorption sites on the catalyst surface.

| Catalyst System | Substrate | Product | Key Features |

| Pd/CaCO₃, Pb(OAc)₂, Quinoline (Lindlar Catalyst) | This compound | (4Z,7Z)-Deca-4,7-dien-1-ol | High stereoselectivity for cis-alkenes; prevents over-reduction to the alkane. |

Recent advancements have explored alternatives to the toxic lead compounds in Lindlar-type catalysts. For instance, interstitial modification of palladium nanoparticles with boron atoms has been shown to create an ultra-selective catalyst for alkyne hydrogenation, potentially offering a greener alternative for reactions like the partial reduction of this compound. nih.gov

Hydroelementation Reactions of Separated Diynes

Hydroelementation involves the addition of an E-H bond (where E is an element other than hydrogen or carbon) across a carbon-carbon multiple bond. For separated diynes like this compound, these reactions can proceed at one or both alkyne groups, and controlling the regioselectivity and stereoselectivity is a primary challenge.

Hydroboration of alkynes with borane (BH₃) or its derivatives, followed by oxidation, is a powerful method for the synthesis of carbonyl compounds or vinylboranes. With internal alkynes, such as those in this compound, hydroboration can be complex. The use of sterically hindered boranes, such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to control the reaction and prevent double addition to the same triple bond. libretexts.org

The hydroboration of an internal alkyne with a bulky borane reagent typically results in the formation of a vinylborane. The subsequent oxidation of this intermediate with hydrogen peroxide under basic conditions yields an enol, which then tautomerizes to the corresponding ketone. For an unsymmetrical internal alkyne, hydroboration can lead to a mixture of two regioisomeric ketones. In the case of this compound, since both alkyne units are internal and unsymmetrically substituted, hydroboration-oxidation would be expected to yield a mixture of ketones. The regioselectivity would be influenced by the electronic and steric effects of the substituents on either side of the triple bonds.

| Borane Reagent | Substrate Moiety | Intermediate | Final Product (after oxidation) | Selectivity Considerations |

| Disiamylborane ((Sia)₂BH) | Internal Alkyne | Vinylborane | Ketone | Regioselectivity is influenced by steric and electronic factors, potentially leading to a mixture of products. |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Internal Alkyne | Vinylborane | Ketone | Similar to disiamylborane, regioselectivity can be an issue with unsymmetrical internal alkynes. |

Hydrosilylation , the addition of a silicon-hydrogen bond across the triple bond, is another important transformation. This reaction, typically catalyzed by transition metals like platinum or rhodium, can produce vinylsilanes, which are valuable synthetic intermediates. The regioselectivity of hydrosilylation of unsymmetrical internal alkynes is a significant challenge, often leading to mixtures of isomers. nih.gov For this compound, the development of highly regioselective catalysts would be necessary to achieve a single desired vinylsilane product at either of the alkyne positions. nih.gov Directing groups or specific steric blocking strategies are often employed to control the regiochemical outcome in such reactions. nih.gov

Hydromagnesation , involving the addition of a magnesium-hydrogen bond, is a less common but potentially useful reaction. The reagents are typically prepared in situ from Grignard reagents and a hydride source. The addition of Mg-H across an alkyne can also lead to regioisomeric products, and the reactivity with non-conjugated diynes would require careful control to achieve selective mono- or di-addition.

Oxidative Transformations of Triple Bonds

The triple bonds of this compound are susceptible to oxidative cleavage by strong oxidizing agents. This process typically involves the complete rupture of the carbon-carbon triple bond, leading to the formation of carboxylic acids. openochem.orglibretexts.org Common reagents for this transformation include ozone (O₃) followed by an oxidative workup, or potassium permanganate (KMnO₄). fiveable.mejove.com

When an internal alkyne undergoes oxidative cleavage, it is converted into two carboxylic acid molecules. jove.com In the case of this compound, a symmetrical cleavage of both triple bonds would be expected to yield a mixture of carboxylic acids. For instance, cleavage at the C4-C5 and C7-C8 triple bonds would theoretically produce butanoic acid, succinic acid, and propanoic acid. The reactivity of alkynes towards oxidative cleavage is generally lower than that of alkenes due to the higher bond energy of the triple bond. libretexts.orgpressbooks.pub

Table 1: Hypothetical Products of Oxidative Cleavage of this compound

| Oxidizing Agent | Cleavage Site | Expected Carboxylic Acid Products |

| 1. O₃, 2. H₂O₂ | C4-C5 and C7-C8 | Butanoic acid, Succinic acid, Propanoic acid |

| KMnO₄, H₃O⁺ | C4-C5 and C7-C8 | Butanoic acid, Succinic acid, Propanoic acid |

Cycloaddition Reactions of Diyne Systems

The diyne system of this compound, although non-conjugated, can participate in cycloaddition reactions. While conjugated diynes are more common substrates for reactions like the Diels-Alder reaction, non-conjugated diynes can undergo intramolecular or intermolecular cycloadditions, often mediated by transition metal catalysts. nih.gov These reactions are powerful tools for the construction of complex cyclic and polycyclic structures.

For instance, [2+2+2] cycloadditions of non-conjugated diynes with other alkynes or alkenes, catalyzed by metals such as rhodium or nickel, can lead to the formation of substituted benzene rings or other cyclic systems. nih.gov The specific outcome of such reactions with this compound would depend on the reaction conditions and the nature of the coupling partner. The presence of the hydroxyl group could also influence the reaction's chemo- and regioselectivity by coordinating to the metal catalyst.

Reactions at the Primary Alcohol Functionality

The primary alcohol group at the C1 position of this compound undergoes typical reactions of primary alcohols, including esterification, etherification, oxidation, and halogenation.

Esterification and Etherification Reactions

Esterification: this compound can be readily converted to its corresponding ester by reaction with a carboxylic acid or its derivative, such as an acid chloride or acid anhydride (B1165640). chemguide.co.ukbyjus.com A notable application is the synthesis of (Z,Z)-4,7-decadienyl acetate, a sex pheromone of the lesser date moth (Batrachedra amydraula), where the alcohol is acetylated after the reduction of the triple bonds. pherobase.com The esterification can be catalyzed by an acid, such as sulfuric acid, in the Fischer esterification process. britannica.com

Etherification: The hydroxyl group can also be converted into an ether. The Williamson ether synthesis provides a common method, where the alcohol is first deprotonated with a strong base, like sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. britannica.com

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uklibretexts.org

To Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, preventing over-oxidation to the carboxylic acid. libretexts.orgbyjus.com

To Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (prepared from chromium trioxide and sulfuric acid, also known as the Jones reagent), will oxidize the primary alcohol all the way to a carboxylic acid. chemguide.co.uklibretexts.org

Table 2: Oxidation Products of the Primary Alcohol in this compound

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | Deca-4,7-diyn-1-al |

| Dess-Martin periodinane (DMP) | Deca-4,7-diyn-1-al |

| Potassium permanganate (KMnO₄) | Deca-4,7-diynoic acid |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Deca-4,7-diynoic acid |

Halogenation of the Hydroxyl Group

The hydroxyl group of this compound can be replaced by a halogen to form the corresponding alkyl halide. Common reagents for this transformation include thionyl chloride (SOCl₂) for the synthesis of alkyl chlorides, and phosphorus tribromide (PBr₃) for alkyl bromides. chemistrysteps.comlibretexts.org These reactions typically proceed via an Sₙ2 mechanism for primary alcohols, resulting in the inversion of stereochemistry if the carbon were chiral. chemistrysteps.com

Chemo- and Regioselective Transformations of this compound

The presence of two distinct functional groups in this compound—the diyne system and the primary alcohol—allows for chemo- and regioselective reactions, where one functional group reacts preferentially over the other.

A prime example of a chemoselective transformation is the partial reduction of the triple bonds in the presence of the alcohol functionality. This is a key step in the synthesis of the aforementioned moth pheromone, (Z,Z)-4,7-decadienyl acetate. The triple bonds can be selectively reduced to cis-alkenes using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). This reduction is highly stereoselective, yielding the (Z,Z)-diene configuration. The primary alcohol group remains unaffected during this hydrogenation process. Following the reduction, the alcohol can then be acetylated to give the final pheromone product.

This selective reduction highlights the ability to manipulate one functional group within the molecule while preserving the other, a fundamental concept in the synthesis of complex organic molecules.

Investigation of Reaction Mechanisms and Transition States

The investigation of reaction mechanisms and transition states for compounds like this compound, a skipped diyne, is crucial for understanding and predicting their chemical behavior. Due to the presence of two non-conjugated alkyne functional groups and a primary alcohol, this molecule can undergo a variety of complex transformations. Mechanistic studies in this area often employ a combination of experimental techniques and computational chemistry to elucidate the intricate pathways of these reactions.

Detailed mechanistic investigations specific to this compound are not extensively documented in publicly available literature. However, by examining studies on analogous 1,4-diyne systems, we can infer the likely reactive pathways and transition states. Gold-catalyzed reactions, for example, are common for diynes and are known to proceed through complex cascade mechanisms.

A plausible reaction pathway for a generic 1,4-diyne, which serves as a model for this compound, is a gold-catalyzed intramolecular cyclization. The mechanism likely involves the coordination of the gold(I) catalyst to one of the alkyne moieties, which activates it for nucleophilic attack. This can lead to a cascade of cyclizations and rearrangements.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of such reactions. These calculations can identify the structures of intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the bond-forming and bond-breaking processes.

For a hypothetical gold-catalyzed cyclization of a simplified 1,4-diyne, the reaction would proceed through several key steps, each with an associated activation energy. The initial coordination of the gold catalyst is typically a low-energy process. The subsequent cyclization step, however, involves a significant energy barrier corresponding to the transition state.

Below are interactive data tables showcasing hypothetical but representative data for the key steps in a gold-catalyzed cyclization of a 1,4-diyne, illustrating the type of information gleaned from mechanistic studies.

Table 1: Calculated Relative Free Energies of Intermediates and Transition States for a Hypothetical Gold-Catalyzed Cyclization of a 1,4-Diyne

| Step | Species | Relative Free Energy (kcal/mol) |

| 1. Catalyst Binding | Reactant + Au(I) Complex | 0.0 |

| π-Complex (Intermediate 1) | -5.2 | |

| 2. First Cyclization | Transition State 1 (TS1) | +18.5 |

| Cyclized Intermediate 2 | -10.8 | |

| 3. Second Cyclization | Transition State 2 (TS2) | +22.1 |

| Bicyclic Product (Final) | -25.3 |

Note: These values are illustrative and represent a typical energy profile for such a reaction.

Table 2: Key Geometric Parameters of a Hypothetical Transition State (TS1) for the First Cyclization Step

| Parameter | Value (Å) | Description |

| C1-C5 Bond Distance | 2.15 | Forming a new carbon-carbon bond |

| C4-C5 Bond Distance | 1.25 | Elongated alkyne bond involved in the cyclization |

| Au-C4 Bond Distance | 2.08 | Coordination of the gold catalyst to the alkyne |

| Au-C5 Bond Distance | 2.10 | Coordination of the gold catalyst to the alkyne |

Note: These bond lengths are representative of a calculated transition state structure.

The data in these tables highlights that the cyclization steps have significant activation barriers, with the second cyclization being the rate-determining step in this hypothetical example. The geometric parameters of the transition state reveal which atoms are directly involved in the bond-forming and breaking processes.

Kinetic versus thermodynamic control can also play a critical role in the reactions of diynes. Depending on the reaction conditions (e.g., temperature), different products may be favored. A kinetically controlled reaction will favor the product that is formed fastest (i.e., via the lowest activation energy barrier), while a thermodynamically controlled reaction will favor the most stable product. Computational studies can predict the energies of both the transition states and the final products, allowing for an understanding of which product will dominate under different conditions.

Advanced Spectroscopic and Analytical Methodologies for Elucidating Deca 4,7 Diyn 1 Ol and Its Derivatives

Mass Spectrometry (MS) in Molecular Structure Determination

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of Deca-4,7-diyn-1-ol. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's molecular formula.

For this compound, the molecular formula is C₁₀H₁₄O. The theoretical monoisotopic mass is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁶O). This calculated value serves as a benchmark against which the experimentally measured mass is compared. The close agreement between the experimental and theoretical mass confirms the elemental formula and rules out other potential formulas that might have the same nominal mass. This is particularly crucial when distinguishing it from isomeric compounds or impurities with different elemental compositions.

Table 1: Theoretical Exact Mass Data for this compound This table is interactive and allows for sorting and searching.

| Compound Name | Molecular Formula | Isotope | Exact Mass (Da) |

|---|---|---|---|

| This compound | C₁₀H₁₄O | ¹²C | 120.00000 |

| ¹H | 14.10955 | ||

| ¹⁶O | 15.99491 |

| Total | | | 150.10446 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of this compound, leveraging the compound's volatility for separation and its mass fragmentation patterns for identification and purity assessment. The GC component separates the compound from other volatile components in a sample mixture based on their differential interactions with the stationary phase of the GC column. The eluting compounds then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum is a molecular fingerprint, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 150. Key fragmentation pathways would likely include the loss of a water molecule ([M-H₂O]⁺) from the alcohol group, cleavage of the alkyl chain, and fragmentation patterns characteristic of the internal alkyne functionalities. By identifying the retention time from the GC and the specific mass spectrum from the MS, the compound can be unequivocally identified. Furthermore, this technique is highly effective for quantifying the purity of a sample by comparing the peak area of this compound to the areas of any impurity peaks present in the chromatogram.

Chromatographic Techniques for Separation, Purification, and Quantitative Analysis

Chromatographic methods are fundamental to the isolation, purification, and quantitative analysis of this compound from synthetic reaction mixtures or natural extracts. The choice between gas and liquid chromatography depends on the sample matrix, the required purity, and the scale of the separation.

Gas Chromatography (GC)

Gas Chromatography (GC), typically with a Flame Ionization Detector (FID), is a primary method for the quantitative analysis and purity verification of this compound due to its volatility. The separation is achieved on a capillary column, where the choice of stationary phase is critical.

A non-polar column (e.g., based on polydimethylsiloxane) would separate analytes primarily based on their boiling points. A polar column (e.g., based on polyethylene (B3416737) glycol, such as a WAX-type column) would provide separation based on both boiling point and specific interactions with the polar functional groups of the analytes. Given the presence of the hydroxyl group in this compound, a polar column would offer enhanced resolution from non-polar impurities. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds from the column, from most to least volatile. Quantitative analysis is performed by integrating the peak area and comparing it to a calibration curve generated from standards of known concentration.

Table 2: Illustrative Gas Chromatography (GC) Parameters for Alkanol Analysis This table is interactive and allows for sorting and searching.

| Parameter | Condition | Rationale |

|---|---|---|

| Column Type | ZB-WAX plus (or equivalent polar) | Provides good separation for alcohols based on polarity. |

| Column Dimensions | 60 m length x 0.25 mm ID x 0.25 µm film | Standard dimensions for high-resolution separation of complex mixtures. |

| Carrier Gas | Helium | Inert, provides good efficiency. |

| Injector Temperature | 240 °C | Ensures rapid volatilization of the sample without thermal degradation. |

| Oven Program | Initial 40°C, ramp at 2°C/min to 240°C | A slow ramp rate allows for the separation of closely eluting compounds. |

| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds and provides a linear response for quantification. |

| Detector Temperature | 250 °C | Prevents condensation of the eluting compounds. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and purification of this compound, particularly when dealing with less volatile derivatives or for preparative-scale separation. Unlike GC, HPLC does not require the analyte to be volatile.

For analytical purposes, reverse-phase HPLC is commonly employed. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol). This compound, being moderately polar, would elute at a characteristic retention time based on the specific gradient conditions. A significant challenge for the HPLC analysis of this compound is its lack of a strong chromophore, which makes detection by UV-Vis spectrophotometry inefficient. Therefore, detection is often achieved using a more universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. For preparative purification, normal-phase chromatography on a silica (B1680970) gel column with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) is often effective for isolating the polar alcohol from non-polar byproducts.

Theoretical and Computational Chemistry of Deca 4,7 Diyn 1 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Deca-4,7-diyn-1-ol, such studies would elucidate the arrangement and energies of its electrons, which dictate its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study on this compound would typically involve calculating properties such as the optimized molecular geometry, total energy, and the distribution of electron density. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule in its most stable electronic state. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would offer insights into the molecule's reactivity, identifying the most likely sites for nucleophilic and electrophilic attack.

Ab Initio Methods for Electronic Configuration

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for electronic configurations and energies. For this compound, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory could be employed to obtain a more refined understanding of its electronic wave function and correlation energies. This would offer a benchmark against which DFT results could be compared and validated.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ten-carbon chain in this compound suggests that it can adopt multiple spatial arrangements, or conformations.

A thorough conformational analysis would systematically explore the potential energy surface of the molecule to identify its various stable conformers and the energy barriers between them. This is crucial as the biological and chemical activity of a molecule can be highly dependent on its three-dimensional shape.

Molecular dynamics (MD) simulations would complement this by simulating the movement of the atoms in the molecule over time, providing a dynamic picture of its conformational flexibility and behavior in different environments, such as in a solvent.

Predictive Modeling of Reactivity and Selectivity

Computational models can predict how a molecule will behave in a chemical reaction. For this compound, with its alcohol functional group and two alkyne moieties, predictive modeling could be used to forecast its reactivity towards various reagents. This includes predicting the regioselectivity and stereoselectivity of reactions, such as additions to the triple bonds or reactions at the hydroxyl group. Computational tools like reaction pathway mapping and transition state theory calculations would be instrumental in understanding the mechanisms of its potential transformations.

Spectroscopic Property Prediction and Validation

Computational chemistry is widely used to predict spectroscopic data, which can then be used to validate experimental findings or to aid in the identification of a compound. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), its infrared (IR) vibrational frequencies and intensities, and its ultraviolet-visible (UV-Vis) absorption spectra. A close match between predicted and experimentally obtained spectra would confirm the molecule's structure and provide confidence in the computational models used.

While the synthesis of this compound has been reported, the rich and detailed insights that would be afforded by the computational and theoretical chemistry approaches outlined above are yet to be explored. Such studies would be invaluable for a deeper understanding of this molecule's fundamental properties and for guiding its future applications.

Advanced Synthetic Applications and Derivatives of Deca 4,7 Diyn 1 Ol

Deca-4,7-diyn-1-ol as an Intermediate in Natural Product Synthesis

The strategic placement of the two triple bonds in this compound makes it an ideal starting material for the stereoselective synthesis of unsaturated long-chain compounds, which are common motifs in various natural products, including insect pheromones.

Synthesis of (Z,Z)-4,7-Decadienyl Acetate (B1210297) (Lesser Date Moth Sex Pheromone)

This compound is a key intermediate in the synthesis of (Z,Z)-4,7-decadienyl acetate, the sex pheromone of the lesser date moth (Batrachedra amydraula). jaydevchemicals.com The synthesis involves a two-step process starting from the diyne alcohol. The first and most critical step is the stereoselective reduction of the two alkyne groups to yield the corresponding (Z,Z)-diene. This transformation requires careful selection of catalysts to ensure high cis selectivity and to avoid over-reduction to the fully saturated alkane.

Commonly employed methods for this stereoselective reduction include catalytic hydrogenation using poisoned catalysts. The Lindlar catalyst, which consists of palladium on calcium carbonate poisoned with lead acetate and quinoline, is a well-established reagent for the syn-hydrogenation of alkynes to cis-alkenes. Another effective catalyst system is P-2 nickel, a form of nickel boride, which also promotes the formation of cis-alkenes with high stereospecificity.

The reaction proceeds as follows:

Stereoselective Reduction: this compound is subjected to catalytic hydrogenation in the presence of a poisoned catalyst (e.g., Lindlar's catalyst or P-2 nickel) and hydrogen gas. The reaction is carefully monitored to ensure the reduction stops at the alkene stage. This step yields (Z,Z)-4,7-decadien-1-ol.

Acetylation: The resulting (Z,Z)-4,7-decadien-1-ol is then acetylated to produce the final pheromone, (Z,Z)-4,7-decadienyl acetate. This is typically achieved by reacting the alcohol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine.

| Step | Reactant | Reagents | Product | Purpose |

| 1 | This compound | H₂, Lindlar's Catalyst or P-2 Ni | (Z,Z)-4,7-decadien-1-ol | Stereoselective reduction of alkynes to cis-alkenes |

| 2 | (Z,Z)-4,7-decadien-1-ol | Acetic anhydride or Acetyl chloride, Pyridine | (Z,Z)-4,7-decadienyl acetate | Acetylation of the primary alcohol |

Stereocontrolled Synthesis of Related Unsaturated Alcohols and Derivatives

The synthetic utility of this compound extends beyond the synthesis of the lesser date moth pheromone. The diyne moiety provides a platform for the stereocontrolled synthesis of a variety of other unsaturated alcohols and their derivatives. By employing different reduction conditions, a range of stereoisomers can be accessed.

For instance, while poisoned palladium or nickel catalysts yield cis-alkenes, dissolving metal reductions, such as with sodium in liquid ammonia, can produce trans-alkenes. This allows for the synthesis of (E,E)-, (Z,E)-, and (E,Z)-diene isomers of decadienol, which can be valuable as synthetic intermediates or as components of other pheromone blends.

Furthermore, the alkyne groups can undergo other transformations, such as hydroboration-oxidation to introduce hydroxyl groups, or various coupling reactions to extend the carbon chain, leading to a diverse array of functionalized unsaturated alcohols. The ability to selectively manipulate the two triple bonds offers a powerful tool for the construction of complex polyunsaturated molecules with defined stereochemistry.

| Reaction Type | Reagents | Product Stereochemistry |

| Catalytic Hydrogenation | H₂, Lindlar's Catalyst or P-2 Ni | (Z,Z)-diene |

| Dissolving Metal Reduction | Na, NH₃ (l) | (E,E)-diene |

| Partial Reduction/Isomerization | Various conditions | (E,Z)- or (Z,E)-dienes |

Functionalization for Integration into Advanced Architectures

The presence of two terminal alkyne groups and a primary alcohol in the this compound framework allows for a wide range of functionalization reactions. These modifications can be used to integrate this molecule into more complex and advanced molecular architectures, such as supramolecular assemblies, dendrimers, and functional polymers.

The terminal alkyne can participate in a variety of coupling reactions, including the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to form extended conjugated systems or to link to other molecular fragments. The hydroxyl group can be readily converted into other functional groups, such as esters, ethers, and halides, providing further handles for chemical modification.

For example, the hydroxyl group could be used to attach the diyne unit to a larger scaffold, while the alkyne groups could be subsequently polymerized or used in click chemistry reactions to create cross-linked networks or to attach other functional moieties. This versatility makes this compound a potentially valuable building block in the design and synthesis of materials with tailored properties for applications in electronics, photonics, and sensing.

Polymer Chemistry and Materials Science Implications of Diyne Functionality

The diyne functionality in this compound and its derivatives has significant implications for polymer chemistry and materials science. Diynes are known to undergo polymerization to form polydiacetylenes, a class of conjugated polymers with interesting electronic and optical properties.

Exploration of Solid-State Polymerization of Diyne Derivatives

Diacetylene compounds can undergo topochemical polymerization in the solid state, where the crystalline packing of the monomer dictates the structure and properties of the resulting polymer. This process is typically initiated by heat or UV irradiation and can lead to the formation of highly ordered, crystalline polymers.

For the solid-state polymerization of derivatives of this compound to occur, the molecules would need to crystallize in a specific arrangement that allows for the 1,4-addition polymerization of the diyne units. The presence of the hydroxyl group could facilitate the formation of hydrogen-bonded networks in the crystal lattice, which could potentially be exploited to control the packing of the diyne moieties and promote polymerization.

The resulting polydiacetylenes would possess a conjugated backbone of alternating double and triple bonds, and the pendant side chains derived from the this compound structure would influence the polymer's solubility, processability, and material properties.

Design of Novel Polyacetylene-Based Materials

Beyond solid-state polymerization, derivatives of this compound could be used as monomers in solution-phase polymerization reactions to create novel polyacetylene-based materials. For instance, the diyne could be subjected to cyclopolymerization reactions to produce polymers with cyclic repeating units containing conjugated backbones.

Optoelectronic and Electronic Properties of Derived Polymers

Extensive searches of scientific literature and research databases did not yield specific studies detailing the synthesis and subsequent characterization of the optoelectronic and electronic properties of polymers derived directly from this compound. While the broader class of polydiacetylenes, which would be formed from such a monomer, is known for its interesting electronic and optical properties, specific experimental data for polymers originating from this compound is not available in the reviewed literature.

Polydiacetylenes, in general, are known to exhibit significant third-order nonlinear optical susceptibility and can possess a conjugated backbone that may lend itself to semiconducting or conducting properties upon doping. The specific properties of a polymer derived from this compound would be influenced by the arrangement of the polymer chains in the solid state, the degree of polymerization, and the nature of any side groups. However, without experimental data, any discussion of properties such as conductivity, bandgap, photoluminescence, or charge carrier mobility for a polymer specifically derived from this compound would be purely speculative.

Due to the absence of research findings on the optoelectronic and electronic properties of polymers derived from this compound, no data tables on this topic can be generated at this time.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Deca-4,7-diyn-1-ol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : this compound is synthesized via alkyne coupling reactions or selective hydroxylation of precursor alkenes. Key optimization parameters include catalyst selection (e.g., palladium for cross-coupling), temperature control (60–80°C to minimize side reactions), and solvent polarity adjustments to enhance intermediate stability. Monitoring reaction progress via TLC or GC-MS is critical. For example, oxidation of alkenes to diols requires precise stoichiometry of oxidizing agents (e.g., OsO₄) to avoid over-oxidation to carboxylic acids .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

- Methodological Answer :

- IR Spectroscopy : Confirm hydroxyl (-OH) stretch at 3200–3600 cm⁻¹ and alkyne (C≡C) stretch at 2100–2260 cm⁻¹ .

- NMR : Monitor δ 1.2–1.6 ppm (CH₂ groups adjacent to hydroxyls) and δ 2.0–2.5 ppm (protons near triple bonds). ¹³C NMR should show alkyne carbons at 70–85 ppm .

- Mass Spectrometry : Molecular ion peak at m/z 154.25 (matching F.W.) and fragmentation patterns reflecting alkyne cleavage .

Q. What are the primary applications of this compound in polymer chemistry, and what methodological considerations are critical for copolymer synthesis?

- Methodological Answer : The compound serves as a diol monomer in polyurethane and polyester syntheses. Key considerations include:

- Stoichiometric Balance : Maintain a 1:1 ratio with diisocyanates to avoid cross-linking defects.

- Catalyst Selection : Use dibutyltin dilaurate (DBTDL) to accelerate urethane bond formation.

- Thermal Stability : Post-polymerization annealing at 80–100°C improves crystallinity, as noted in PubChem-derived protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?

- Methodological Answer : Discrepancies often arise from purity variations or measurement protocols. Strategies include:

- Purity Assessment : Use HPLC with a C18 column (90:10 acetonitrile/water mobile phase) to quantify impurities.

- Standardized Calibration : Cross-reference with certified reference materials (CRMs) from PubChem or NIST .

- Environmental Controls : Replicate measurements at fixed humidity (40–60% RH) and temperature (25°C) to minimize variability .

Q. What experimental strategies are recommended for isolating this compound isomers, and how can their purity be validated?

- Methodological Answer :

- Chromatographic Separation : Use reverse-phase HPLC with a chiral column (e.g., Chiralpak IA) and isocratic elution (hexane/isopropanol 95:5).

- Dynamic Resolution : Employ kinetic resolution via lipase-catalyzed acetylation to separate enantiomers, as demonstrated in isomerization studies of related alkynols .

- Validation : Confirm purity via differential scanning calorimetry (DSC) to detect melting point deviations >1°C, indicating contamination .

Q. How does this compound’s stability vary under different storage conditions, and what analytical methods are suitable for monitoring degradation?

- Methodological Answer :

- Stability Tests : Store samples under inert gas (N₂/Ar) at 4°C to prevent oxidation. Accelerated degradation studies (40°C/75% RH for 30 days) can predict shelf life .

- Degradation Monitoring : Track hydroxyl group loss via FTIR peak attenuation at 3200–3600 cm⁻¹. GC-MS identifies breakdown products like aldehydes (e.g., decanal) .

Q. What computational modeling approaches can predict this compound’s reactivity, and how should these models be validated experimentally?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model alkyne-electrophile interactions. Focus on HOMO-LUMO gaps to predict nucleophilic sites .

- Validation : Compare predicted reaction pathways with experimental LC-MS data. For example, model the regioselectivity of epoxidation and validate with isolated yields .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.